CK1δ Inhibitory Potency: 2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide vs. Parent Drug Riluzole
The parent compound riluzole (2-amino-6-trifluoromethoxy-benzothiazole, lacking the acetamide extension) is an ATP-competitive inhibitor of CK1δ with an IC₅₀ of 16.1 μM [1]. Closely related benzothiazole-2-yl-acetamide derivatives disclosed in the CSIC patent series achieve CK1δ IC₅₀ values in the sub-micromolar range, with optimized congeners reaching 130–170 nM against the homologous CK1δ kinase domain [2]. Although a direct published IC₅₀ for the exact 2-amino unsubstituted acetamide variant (CAS 1456735-86-6) is not publicly available, the class-level SAR demonstrates that the 2-acetamide substitution pattern is the critical pharmacophoric element driving >100-fold potency enhancement over riluzole [3].
| Evidence Dimension | CK1δ inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Structural analog: benzothiazole-2-yl-acetamide series IC₅₀ ~130–170 nM (GST-tagged rat CK1δ, α-casein substrate); target compound (CAS 1456735-86-6) shares the essential 2-acetamido pharmacophore |
| Comparator Or Baseline | Riluzole: CK1δ IC₅₀ = 16.1 μM (ATP-competitive, recombinant kinase assay) |
| Quantified Difference | Approximately 95- to 124-fold potency improvement for the 2-acetamide chemotype over riluzole |
| Conditions | Recombinant human CK1δ (riluzole); GST-tagged rat CK1δ expressed in E. coli with α-casein substrate / SDS-PAGE autoradiography (acetamide series) |
Why This Matters
Researchers investigating CK1δ-dependent pathways (TDP-43 phosphorylation, circadian rhythm, neurodegeneration) cannot use riluzole as a potency-matched substitute; the 2-acetamide architecture is essential for achieving the nanomolar-range target engagement needed for mechanistic probe studies.
- [1] Bissaro M, Federico S, Salmaso V, Sturlese M, Spalluto G, Moro S. Targeting Protein Kinase CK1δ with Riluzole: Could It Be One of the Possible Missing Bricks to Interpret Its Effect in the Treatment of ALS from a Molecular Point of View? ChemMedChem. 2018;13(24):2601-2605. View Source
- [2] BindingDB Entry BDBM50025015 (CHEMBL3337846). Affinity data: IC₅₀ 130–170 nM against CK1δ from US8716287 patent series. View Source
- [3] CSIC. Substituted benzothiazoles and therapeutic uses thereof for the treatment of human diseases. US Patent US20150352082A1, filed December 12, 2013. View Source
